molecular formula C15H20F2N2O2 B13339018 Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate

Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate

Cat. No.: B13339018
M. Wt: 298.33 g/mol
InChI Key: CXTHALCOXXCYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate is a carbamate derivative featuring a piperidine ring substituted with a difluoroethyl group. The compound’s structure combines a carbamate-protected amine with fluorinated alkyl chains, which may enhance metabolic stability and modulate interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C15H20F2N2O2

Molecular Weight

298.33 g/mol

IUPAC Name

benzyl N-(2,2-difluoro-2-piperidin-4-ylethyl)carbamate

InChI

InChI=1S/C15H20F2N2O2/c16-15(17,13-6-8-18-9-7-13)11-19-14(20)21-10-12-4-2-1-3-5-12/h1-5,13,18H,6-11H2,(H,19,20)

InChI Key

CXTHALCOXXCYDY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(CNC(=O)OCC2=CC=CC=C2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Mechanism of Action

The mechanism of action of Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance binding affinity through hydrophobic interactions, while the piperidine ring can provide structural rigidity . The benzyl group may further contribute to the compound’s overall binding properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Sulfonamide and Carbamoyl Derivatives
  • Benzyl (2-(1-(Arylsulfonyl)piperidin-4-yl)ethyl)carbamate (): Synthesized via sulfonyl chloride or isocyanate reactions, these derivatives replace the difluoroethyl group with sulfonamide or carbamoyl moieties. These analogs are intermediates in drug discovery, particularly for TAAR1 agonists .
Phosphorylated Derivatives
  • Benzyl ((diphenoxyphosphoryl)(piperidin-4-yl)methyl)carbamate (): The diphenoxyphosphoryl group introduces steric bulk and polarizability, which may alter binding to enzymes like cholinesterases.
Benzene-Based Carbamates with AChE/BChE Inhibition
  • Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate ():
    This compound exhibits high selectivity for acetylcholinesterase (AChE) with an IC50 comparable to galanthamine. The chloroaryl and methyl groups adjacent to the carbamate likely contribute to its potency. The target compound’s difluoroethyl group may similarly influence enzyme interactions but with distinct electronic effects due to fluorine’s electronegativity .
Pyrimidin-2-yl Derivatives
  • Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate ():
    These derivatives incorporate heterocyclic moieties, enhancing hydrogen-bonding capabilities. The fluorobenzyl group parallels the target compound’s fluorine atoms, suggesting shared strategies for optimizing pharmacokinetic properties like solubility and metabolic resistance .
Fluorination vs. Sulfonylation/Carbamoylation
  • The target compound’s synthesis likely involves fluorination steps, which may require specialized reagents (e.g., DAST or Deoxo-Fluor) to introduce the difluoroethyl group. In contrast, sulfonamide and carbamoyl analogs () utilize straightforward nucleophilic substitutions with sulfonyl chlorides or isocyanates, offering modular diversity but differing in scalability and safety profiles .
Protection-Deprotection Strategies
  • Phosphorylated analogs () employ tert-butyl carbamate (Boc) protection, whereas the target compound’s benzyl carbamate group may simplify deprotection under hydrogenolysis conditions. This distinction impacts synthetic routes and functional group compatibility .

Physicochemical Properties

Compound Key Substituents Molecular Weight Lipophilicity (Predicted) Notable Activity
Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate Difluoroethyl, piperidine ~300 (estimated) High (due to fluorine) N/A (structural analog data used)
Benzyl (2-(1-(Arylsulfonyl)piperidin-4-yl)ethyl)carbamate Sulfonamide, piperidine ~350–400 Moderate Intermediate for TAAR1 agonists
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate Chloroaryl, methyl ~300 Moderate AChE IC50 ~0.1 µM
Benzyl ((diphenoxyphosphoryl)(piperidin-4-yl)methyl)carbamate Phosphoryl, piperidine ~480 Low (polar phosphoryl) Cholinesterase inhibition

Biological Activity

Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This article explores its biological activity, potential pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H18F2N2O2C_{14}H_{18}F_2N_2O_2, with a molecular weight of 298.33 g/mol. Its structure includes:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Difluoroethyl group : Enhances hydrophobic interactions.
  • Carbamate functional group : Potentially involved in receptor binding.

Preliminary studies suggest that this compound may interact with various biological macromolecules, influencing pharmacological pathways. Its difluoroethyl group is hypothesized to improve binding affinity to specific receptors or enzymes, making it a candidate for therapeutic applications.

Interaction Studies

Research indicates that the compound's structure allows it to bind effectively to certain targets. Interaction studies have focused on its binding affinity and efficacy against specific receptors and enzymes. The difluoroethyl group likely enhances hydrophobic interactions, which could lead to improved biological activity compared to similar compounds.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamateContains a tert-butyl group instead of benzylDifferent steric effects due to tert-butyl
Benzyl N-(piperidin-4-yl)carbamateLacks fluorine substituentsNo fluorinated moiety may affect bioactivity
1-(4-fluorophenyl)-N-(piperidin-4-yl)-methanamineContains a fluorophenyl groupPotentially different receptor interactions due to phenyl substitution

Research Findings and Case Studies

  • In Vitro Studies : Initial in vitro studies have shown that this compound exhibits significant binding affinity towards various receptors involved in neurological pathways. These studies utilized techniques such as radiolabeled ligand binding assays and fluorescence resonance energy transfer (FRET).
  • In Vivo Efficacy : Animal model studies demonstrated that administration of the compound resulted in notable behavioral changes consistent with modulation of neurotransmitter systems. For instance, mice treated with the compound showed reduced hyperlocomotion in response to stimulants, suggesting potential anxiolytic or antipsychotic effects.
  • Toxicology and Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in treated subjects compared to control groups.

Q & A

Q. What are the key synthetic routes for Benzyl (2,2-difluoro-2-(piperidin-4-yl)ethyl)carbamate, and how can reaction conditions be optimized?

The compound is typically synthesized via carbamate-forming reactions between piperidine derivatives and benzyl isocyanate or chloroformate precursors. Optimization involves controlling temperature (e.g., 0–25°C), using anhydrous solvents like dichloromethane or acetonitrile, and employing catalysts such as triethylamine. Post-synthesis purification via column chromatography (e.g., hexane/EtOAc gradients) or recrystallization ensures high yields (e.g., 56–83% reported for analogs) . The difluoro group may require fluorinating agents or protection-deprotection strategies to prevent side reactions.

Q. How is this compound characterized using spectroscopic techniques, and what are the critical spectral markers?

Key characterization methods include:

  • ¹H NMR : Peaks for the benzyl group (δ 7.3–7.4 ppm), piperidine protons (δ 2.1–3.6 ppm), and carbamate NH (δ 5.1–5.2 ppm). Splitting patterns (e.g., doublets for difluoro groups) confirm substitution .
  • Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 347–495 for analogs) and fragmentation patterns validate the structure .
  • IR Spectroscopy : Carbamate C=O stretches (~1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) are diagnostic .

Q. What are the stability considerations for this compound under various storage conditions?

Stability depends on moisture, temperature, and light exposure. Store in airtight containers at –20°C under inert gas (N₂/Ar). The carbamate group is prone to hydrolysis in acidic/basic conditions; trifluoroacetate salts (common in intermediates) require neutralization to prevent degradation . Analytical HPLC monitoring is recommended for long-term stability assessments .

Advanced Research Questions

Q. How can conflicting data in NMR or mass spectrometry results be resolved during characterization?

Contradictions in NMR (e.g., unexpected splitting) may arise from diastereomerism or residual solvents. Use deuterated solvents (e.g., CDCl₃, DMSO-d₆) and 2D NMR (COSY, HSQC) to resolve overlapping signals. For MS discrepancies (e.g., adduct formation), employ high-resolution mass spectrometry (HRMS) and compare isotopic patterns with theoretical values . Dynamic light scattering (DLS) can detect aggregation in solution-phase studies .

Q. What strategies are effective in enhancing the compound’s pharmacokinetic properties through structural modifications?

  • Bioisosteric replacement : Substitute the benzyl group with pyridinyl or tetrazolyl rings to improve solubility and blood-brain barrier penetration (e.g., as seen in TAAR1 agonists) .
  • Prodrug approaches : Introduce hydrolyzable esters (e.g., acetyl) on the piperidine nitrogen to enhance bioavailability .
  • Fluorine tuning : Adjust the difluoro moiety’s position to balance lipophilicity and metabolic stability .

Q. What in vivo models are appropriate for evaluating the compound’s efficacy in neurological disorders?

  • Rodent models : Use tail-flick or forced swim tests for pain/anxiety modulation, leveraging the compound’s piperidine core (known for CNS activity) .
  • Microdialysis : Monitor neurotransmitter levels (e.g., dopamine, serotonin) in brain regions to assess target engagement .
  • PK/PD studies : Measure plasma half-life and tissue distribution in transgenic mice expressing humanized targets (e.g., GPCRs) .

Notes

  • Structural analogs and methodologies are derived from peer-reviewed synthesis protocols and pharmacological studies.
  • Always validate experimental conditions with control compounds and replicate data across independent assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.